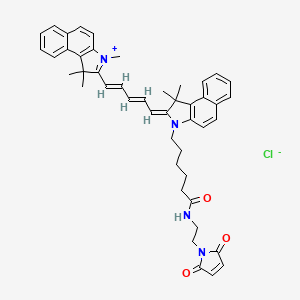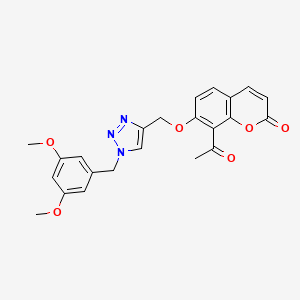
Benzyl cinnamate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl cinnamate-d5 is a deuterated derivative of benzyl cinnamate, an organic compound and ester formed from cinnamic acid and benzyl alcohol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl cinnamate-d5 can be synthesized through the esterification reaction between deuterated benzyl alcohol (benzyl-d5 alcohol) and cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to accelerate the process. The hydroxyl group from benzyl-d5 alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Catalysts like sulfuric acid or immobilized lipases (e.g., Novozym 40086) can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl cinnamate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and cinnamic acid derivatives.
Reduction: Reduction reactions can convert it back to benzyl-d5 alcohol and cinnamic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde and cinnamic acid derivatives.
Reduction: Benzyl-d5 alcohol and cinnamic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl cinnamate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms, which provide distinct spectral features.
Biology: Employed in metabolic studies to trace the biochemical pathways of cinnamate derivatives.
Industry: Utilized in the production of perfumes, flavoring agents, and as a fixative in cosmetics.
Mechanism of Action
The mechanism of action of benzyl cinnamate-d5 involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme involved in fungal metabolism . The deuterium atoms in this compound may influence its binding affinity and metabolic stability, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Benzyl cinnamate: The non-deuterated form, widely used in perfumes and flavoring agents.
Cinnamic acid: A precursor in the synthesis of benzyl cinnamate and its derivatives.
Benzyl alcohol: Used in the esterification reaction to produce benzyl cinnamate.
Uniqueness: Benzyl cinnamate-d5 is unique due to the presence of deuterium atoms, which enhance its utility in spectroscopic studies and provide insights into reaction mechanisms and metabolic pathways. Its deuterated nature also makes it more stable and less prone to metabolic degradation compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+/i2D,5D,6D,9D,10D |
InChI Key |
NGHOLYJTSCBCGC-MAOTZQGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC=CC=C2)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)




![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)

